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2,3-Dimethylpyrido[3,4-b]pyrazin-5(6H)-one

Cat. No.: B2881155
CAS No.: 2442597-46-6
M. Wt: 175.191
InChI Key: DSAVXUBBGAZCMR-UHFFFAOYSA-N
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Description

Significance of Pyrido[3,4-b]pyrazine (B183377) Derivatives in Contemporary Synthetic Chemistry and Medicinal Research Contexts

Pyrido[3,4-b]pyrazine derivatives are versatile heterocyclic compounds with a wide range of applications. chemimpex.com In medicinal chemistry, this scaffold is a core component of molecules designed to interact with various biological targets. Research has shown that compounds incorporating this structure exhibit potential as protein kinase inhibitors for cancer therapy, acting on a panel of cancer-related kinases. rsc.org Certain derivatives have been investigated as potent antagonists for the corticotropin-releasing factor-1 (CRF1) receptor, suggesting applications in treating anxiety and affective disorders. nih.gov The broader class of pyrazine (B50134) derivatives, from which this scaffold is derived, is recognized for a wide array of pharmacological properties and plays a crucial role in drug discovery. wisdomlib.orgnih.gov

Beyond pharmaceuticals, these compounds serve as key intermediates in the synthesis of agrochemicals like pesticides and herbicides. chemimpex.com They are also incorporated into the development of advanced materials, such as polymers and coatings, where they can enhance durability and resistance to environmental factors. chemimpex.com Specifically, derivatives like 5,8-dibromo-2,3-dimethylpyrido[3,4-b]pyrazine have been synthesized as building blocks for novel green electrochromic polymers. semanticscholar.org The utility of this scaffold also extends to analytical chemistry, where its derivatives can be used as reference standards. chemimpex.com

Table 1: Biological Activities of Various Pyrido[3,4-b]pyrazine Derivatives
Derivative ClassBiological Target/ActivityPotential ApplicationReference
Disubstituted pyrido[3,4-b]pyrazinesProtein Kinase InhibitionAnticancer Agents rsc.org
1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-onesMitogen-activated protein kinase kinase 4 (MKK4) InhibitionTreatment of Degenerative Liver Diseases nih.gov
1,2-dihydropyrido[3,4-b]pyrazinesAntineoplastic Activity (accumulation of cells at mitosis)Anticancer Agents nih.govnih.gov
3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-ones (Isomer)CRF1 Receptor AntagonismAnti-Anxiety Agents nih.gov

Historical Development and Evolution of Synthetic Strategies for Related Heterocyclic Systems

The synthesis of fused heterocyclic systems like pyrido[3,4-b]pyrazines has evolved significantly over time, moving towards more efficient and versatile methodologies. Early strategies often involved multi-step sequences with harsh reaction conditions. Contemporary approaches, however, increasingly favor methods such as multicomponent reactions (MCRs), which allow for the construction of complex molecules from three or more starting materials in a single step. nih.gov

For the pyrido[3,4-b]pyrazine core, a common strategy involves the condensation of a substituted pyridine-3,4-diamine with a 1,2-dicarbonyl compound. For example, the synthesis of the closely related 5,8-dibromo-2,3-dimethylpyrido[3,4-b]pyrazine was achieved by reacting 2,5-dibromopyridine-3,4-diamine (B1395280) with diacetyl (biacetyl) in ethanol (B145695). semanticscholar.org This reaction directly installs the two methyl groups at the 2- and 3-positions of the pyrazine ring.

Other modern synthetic techniques applied to related heterocycles include transition metal-catalyzed cross-coupling reactions, such as the Stille coupling, which is used to functionalize the core structure by forming new carbon-carbon bonds. semanticscholar.org Microwave-assisted synthesis has also emerged as a powerful tool, often accelerating reaction times and improving yields for the construction of similar fused pyrimidine (B1678525) and pyrazole (B372694) systems. mdpi.comresearchgate.net These advanced methods represent a shift towards greener and more efficient chemical syntheses. researchgate.net

Rationale for Focused Academic Inquiry into 2,3-Dimethylpyrido[3,4-b]pyrazin-5(6H)-one

The specific compound, this compound, presents a unique combination of structural features that warrants dedicated investigation. Its CAS Registry Number, 2442597-46-6, indicates its relatively recent appearance in the chemical literature, suggesting that its properties are largely unexplored. cymitquimica.comchemsrc.com

The rationale for its study is built on several key points:

The Pyrido[3,4-b]pyrazinone Core: The presence of a lactam (amide within a ring) function at the 5-position introduces a site for hydrogen bonding and potential for different intermolecular interactions compared to its non-oxidized parent. Structurally similar pyrido[3,4-b]pyrazinone scaffolds have been successfully developed as highly selective kinase inhibitors (e.g., MKK4 inhibitors), demonstrating the therapeutic potential of this core structure. nih.gov

The 2,3-Dimethyl Substitution: The methyl groups on the pyrazine ring are known to influence the electronic properties, solubility, and steric profile of the molecule. In the context of material science, such substitutions on the pyrido[3,4-b]pyrazine core have been shown to improve the solubility of precursors and the redox stability of resulting polymers. semanticscholar.org In a medicinal context, these groups can modulate binding affinity to biological targets.

Unexplored Potential: As a novel chemical entity, its biological activity profile and material properties are unknown. A focused inquiry is necessary to synthesize and characterize the compound, screen it for potential therapeutic activities (such as kinase inhibition or receptor antagonism), and evaluate its potential as a building block in materials science.

Overview of Major Research Themes and Methodologies Applied to Pyrido[3,4-b]pyrazinone Chemistry

Research into pyrido[3,4-b]pyrazines and their lactam derivatives (pyrazinones) is typically multidisciplinary, encompassing several key themes and employing a range of modern methodologies.

Major Research Themes:

Drug Discovery and Medicinal Chemistry: This is the most dominant theme, with efforts focused on synthesizing libraries of derivatives to explore structure-activity relationships (SAR). nih.gov The primary goals are the identification of potent and selective inhibitors of enzymes (e.g., protein kinases) or modulators of receptors (e.g., CRF1) implicated in diseases like cancer and neurological disorders. rsc.orgnih.gov

Materials Science: A growing area of interest is the use of these scaffolds as core units in functional organic materials. Research focuses on creating novel polymers for applications in electronics, such as electrochromic devices, where the heterocyclic core's electronic properties are tuned through chemical modification. semanticscholar.org

Synthetic Methodology Development: Organic chemists continue to develop novel, efficient, and sustainable methods for constructing the pyrido[3,4-b]pyrazine ring system. This includes the exploration of new catalysts, reaction conditions, and strategies like multicomponent and one-pot reactions. nih.govnih.gov

Common Methodologies:

Chemical Synthesis: Includes multi-step synthesis, one-pot reactions, and transition metal-catalyzed cross-coupling reactions. semanticscholar.org

Structural Characterization: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography are used to confirm the structure of newly synthesized compounds.

Biological Screening: In vitro assays are widely used to determine biological activity, including cytotoxicity assays against cancer cell lines, enzyme inhibition assays, and receptor binding assays. rsc.orgnih.gov

Computational Chemistry: In silico methods, such as Density Functional Theory (DFT) computations and molecular docking, are employed to predict molecular properties, understand electronic structure, and model interactions with biological targets to guide the design of new derivatives. nih.govresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9N3O B2881155 2,3-Dimethylpyrido[3,4-b]pyrazin-5(6H)-one CAS No. 2442597-46-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dimethyl-6H-pyrido[3,4-b]pyrazin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c1-5-6(2)12-8-7(11-5)3-4-10-9(8)13/h3-4H,1-2H3,(H,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSAVXUBBGAZCMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2C(=N1)C=CNC2=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2,3 Dimethylpyrido 3,4 B Pyrazin 5 6h One

Retrosynthetic Analysis and Strategic Disconnections for the Pyrido[3,4-b]pyrazin-5(6H)-one Core

A retrosynthetic analysis of the 2,3-Dimethylpyrido[3,4-b]pyrazin-5(6H)-one core reveals several strategic disconnections. The most logical approach involves the disconnection of the pyrazinone ring, leading to two key precursors: a substituted 2,3-diaminopyridine (B105623) derivative and a 1,2-dicarbonyl compound. This strategy is based on the well-established condensation reaction between 1,2-diamines and 1,2-dicarbonyl compounds to form pyrazines.

Specifically, for the target molecule, the primary disconnection can be made across the two C-N bonds of the pyrazinone ring. This leads to 3,4-diaminopyridin-2(1H)-one and 2,3-butanedione (B143835) (diacetyl) as the key synthons. The 3,4-diaminopyridin-2(1H)-one provides the pyridinone portion of the final structure, while 2,3-butanedione serves as the source of the two methyl groups on the pyrazinone ring.

Classical and Modern Approaches to Constructing the this compound Scaffold

The construction of the this compound scaffold can be achieved through a variety of classical and modern synthetic methods. These approaches primarily focus on the efficient formation of the fused heterocyclic system.

Cyclocondensation Reactions and Ring-Closing Strategies

The most classical and direct approach to the synthesis of the this compound scaffold is through a cyclocondensation reaction. This involves the reaction of a 3,4-diaminopyridin-2(1H)-one derivative with 2,3-butanedione. The reaction typically proceeds by initial Schiff base formation between one of the amino groups and one of the carbonyl groups of the diketone, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic pyrazine (B50134) ring.

The reaction conditions for such cyclocondensations can vary, often requiring acidic or basic catalysis to facilitate the reaction. jlu.edu.cn The choice of solvent is also crucial and can range from protic solvents like ethanol (B145695) or acetic acid to aprotic solvents, depending on the specific substrates and catalysts used. It is generally acknowledged that in protic organic solvents, 1,2-diamines react with 1,2-diketones to form pyrazine rings. jlu.edu.cn

Reactant 1 Reactant 2 Catalyst/Conditions Product Yield (%)
3,4-Diaminopyridin-2(1H)-one2,3-ButanedioneAcetic acid, refluxThis compoundNot reported
Substituted 1,2-arylenediamines1,2-dicarbonyl compoundsVariousSubstituted quinoxalines and pyridopyrazinesVaries

Multi-Component Reaction Approaches for Pyrido[3,4-b]pyrazin-5(6H)-one Formation

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. orgchemres.org This approach offers advantages in terms of efficiency, atom economy, and reduced waste generation. orgchemres.org For the synthesis of the pyrido[3,4-b]pyrazin-5(6H)-one scaffold, an MCR approach could be envisioned.

While a specific MCR for this compound is not explicitly detailed in the available literature, related structures such as pyrido[2,3-b]pyrazine (B189457) derivatives have been synthesized using three-component reactions. nih.gov For instance, the reaction of a substituted aromatic aldehyde, 2-aminopyrazine, and a 1,3-dicarbonyl compound in the presence of a catalyst can yield complex fused pyrazine systems. nih.gov Adapting this strategy to the target molecule would require the careful selection of appropriate starting materials that could assemble to form the desired pyrido[3,4-b]pyrazin-5(6H)-one core.

Catalyst-Mediated and Green Chemistry Synthetic Protocols for Pyrido[3,4-b]pyrazinone Synthesis

Modern synthetic chemistry places a strong emphasis on the development of catalyst-mediated and environmentally friendly ("green") synthetic protocols. orgchemres.org The synthesis of pyrido[3,4-b]pyrazinones can benefit from these advancements.

Catalyst-mediated approaches can enhance the efficiency and selectivity of the cyclocondensation reaction. Both acid and base catalysts are commonly employed. nih.gov For instance, the synthesis of pyrazolo[3,4-b]pyridines, a related heterocyclic system, has been achieved using catalysts such as L-proline, acetic acid, or Lewis acids like ZrCl4. nih.govmdpi.com The use of heterogeneous catalysts is also an attractive option, as it simplifies product purification and catalyst recycling. nih.gov

Green chemistry principles can be incorporated by utilizing safer solvents, reducing energy consumption, and minimizing waste. orgchemres.org For example, conducting the synthesis in water or using solvent-free conditions, where applicable, can significantly reduce the environmental impact of the process. Microwave-assisted synthesis is another green technique that can accelerate reaction times and improve yields for the formation of heterocyclic compounds.

Reaction Type Catalyst/Green Aspect Advantages Reference
Multi-component synthesis of pyrido[2,3-b]pyrazinesp-Toluenesulfonic acidGood to excellent yields nih.gov
Synthesis of pyrazolo[3,4-b]pyridinesFe3O4-based nano-magnetic catalystHigh yields, solvent-free conditions, easy catalyst separation nih.gov
Synthesis of fused pyridine (B92270) derivativesIonic liquidsCan act as both solvent and catalyst, often recyclable nih.gov

This table illustrates various catalyst-mediated and green chemistry approaches for the synthesis of related heterocyclic systems.

Functionalization and Derivatization Strategies for this compound

Functionalization and derivatization of the this compound core are crucial for modulating its physicochemical properties and biological activity. The reactivity of the scaffold is dictated by the electronic nature of the fused ring system.

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Pyrido[3,4-b]pyrazinone Core

The pyrido[3,4-b]pyrazinone ring system is generally considered to be electron-deficient due to the presence of multiple nitrogen atoms. pitt.edu This has significant implications for its reactivity in aromatic substitution reactions.

Electrophilic Aromatic Substitution:

Electrophilic aromatic substitution (EAS) on electron-deficient heterocyclic systems like pyridine is generally challenging and requires harsh reaction conditions. numberanalytics.comlibretexts.org The nitrogen atoms withdraw electron density from the ring, deactivating it towards attack by electrophiles. pitt.edulibretexts.org When substitution does occur, it is typically directed to the positions that are least deactivated. For the pyrido[3,4-b]pyrazin-5(6H)-one core, the pyridine ring is expected to be more susceptible to electrophilic attack than the pyrazinone ring. The substitution would likely occur on the pyridine part of the molecule, at a position meta to the pyridine nitrogen.

Nucleophilic Aromatic Substitution:

In contrast to EAS, the electron-deficient nature of the pyrido[3,4-b]pyrazinone core makes it more susceptible to nucleophilic aromatic substitution (SNAr). youtube.comyoutube.com This is particularly true for positions ortho and para to the nitrogen atoms in the pyridine ring. youtube.com If a good leaving group, such as a halogen, is present on the ring, it can be displaced by a variety of nucleophiles. For the functionalization of the this compound scaffold, introducing a leaving group onto the pyridine ring would be a key step to enable further derivatization via SNAr reactions. The pyrazine ring is also susceptible to nucleophilic attack, and reactions of chloropyrazines with various nucleophiles have been reported. rsc.org

Reaction Type Reactivity of Pyrido[3,4-b]pyrazinone Core Typical Conditions Expected Outcome
Electrophilic Aromatic SubstitutionDeactivated, low reactivityHarsh conditions (e.g., strong acids, high temperatures)Substitution on the pyridine ring, likely at a meta position to the nitrogen
Nucleophilic Aromatic SubstitutionActivated, higher reactivityPresence of a good leaving group, reaction with a nucleophileDisplacement of the leaving group by the nucleophile, typically at positions ortho or para to the ring nitrogens

This table summarizes the expected reactivity of the pyrido[3,4-b]pyrazinone core in aromatic substitution reactions based on the general principles of heterocyclic chemistry.

Transition Metal-Catalyzed Coupling Reactions for Introducing Substituents

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide array of substituents onto a core structure. rsc.org For a scaffold like this compound, these reactions would typically be preceded by the introduction of a handle, such as a halogen atom, onto the pyridopyrazinone ring.

Palladium-catalyzed reactions, such as the Suzuki, Heck, and Sonogashira couplings, are particularly prevalent in the functionalization of pyrazine and pyridine systems. researchgate.net For instance, a halogenated derivative of this compound could be coupled with various partners to introduce new functionalities.

Suzuki-Miyaura Coupling: This reaction would involve the coupling of a halo-pyridopyrazinone with a boronic acid or ester in the presence of a palladium catalyst and a base. This would be a versatile method for introducing aryl or heteroaryl substituents.

Heck Coupling: The Heck reaction could be employed to introduce alkenyl substituents by coupling the halogenated pyridopyrazinone with an alkene in the presence of a palladium catalyst and a base.

Sonogashira Coupling: For the introduction of alkynyl groups, the Sonogashira coupling, which pairs the halo-pyridopyrazinone with a terminal alkyne using a palladium catalyst and a copper co-catalyst, would be the method of choice.

The following table illustrates hypothetical applications of these coupling reactions for the functionalization of a chloro-substituted this compound.

ReactionCoupling PartnerCatalyst SystemPotential ProductHypothetical Yield (%)
Suzuki-MiyauraPhenylboronic acidPd(PPh₃)₄, K₂CO₃2,3-Dimethyl-x-phenylpyrido[3,4-b]pyrazin-5(6H)-one85
HeckStyrenePd(OAc)₂, P(o-tolyl)₃, Et₃N2,3-Dimethyl-x-styrylpyrido[3,4-b]pyrazin-5(6H)-one78
SonogashiraPhenylacetylenePdCl₂(PPh₃)₂, CuI, Et₃N2,3-Dimethyl-x-(phenylethynyl)pyrido[3,4-b]pyrazin-5(6H)-one92

Chemo- and Regioselective Modification Methodologies

Chemo- and regioselectivity are crucial aspects when modifying a molecule with multiple reactive sites. For this compound, which possesses both a pyridine and a pyrazinone ring, as well as methyl substituents, directing reactions to a specific position is a synthetic challenge.

Regioselective Halogenation: The introduction of a halogen atom is a key step for subsequent cross-coupling reactions. Direct C-H halogenation of pyridines can be challenging, but methods involving pyridine N-oxides can provide high regioselectivity for the 2-position. nih.gov Alternatively, for pyridines, a ring-opening, halogenation, ring-closing sequence via Zincke imine intermediates has been shown to be effective for 3-selective halogenation. chemrxiv.org The electronic nature of the pyridopyrazinone system would likely influence the regioselectivity of such reactions.

Selective N-Alkylation/Arylation: The nitrogen atom in the pyridinone ring (N-6) is a potential site for functionalization. Selective N-alkylation or N-arylation could be achieved under basic conditions using appropriate electrophiles. The choice of base and solvent would be critical to control the selectivity and prevent side reactions.

Modification of Methyl Groups: The methyl groups at the 2- and 3-positions of the pyrazine ring could potentially be functionalized. For example, radical bromination could introduce a handle for further modifications, although achieving selectivity between the two methyl groups would be challenging.

The table below presents hypothetical examples of chemo- and regioselective modifications on the this compound scaffold.

Reaction TypeReagentsTarget SitePotential ProductHypothetical Yield (%)
Regioselective ChlorinationN-ChlorosuccinimidePyridine Ring (e.g., C-7 or C-8)x-Chloro-2,3-dimethylpyrido[3,4-b]pyrazin-5(6H)-one65
N-AlkylationNaH, Benzyl bromideN-66-Benzyl-2,3-dimethylpyrido[3,4-b]pyrazin-5(6H)-one95
N-ArylationCuI, Phenylboronic acid, PyridineN-66-Phenyl-2,3-dimethylpyrido[3,4-b]pyrazin-5(6H)-one70

Optimization of Reaction Conditions and Yield Enhancement Methodologies for Scalable Synthesis

The transition from laboratory-scale synthesis to large-scale production requires careful optimization of reaction conditions to ensure safety, efficiency, and cost-effectiveness. For the synthesis of this compound and its derivatives, several factors would need to be considered.

Catalyst and Ligand Screening: For transition metal-catalyzed reactions, the choice of catalyst and ligand is paramount. Screening a variety of palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine (B1218219) ligands (e.g., PPh₃, Xantphos, SPhos) can significantly impact reaction efficiency and yield.

Solvent and Base Selection: The polarity of the solvent and the strength of the base can influence reaction rates and selectivity. A thorough screening of different solvent systems (e.g., toluene, dioxane, DMF) and bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is necessary to identify the optimal combination.

Temperature and Reaction Time: Optimizing the reaction temperature and time is crucial to maximize product formation while minimizing the formation of impurities. The use of microwave irradiation can sometimes accelerate reactions and improve yields.

Purification Techniques: For scalable synthesis, chromatographic purification is often undesirable. Developing reaction conditions that lead to high purity crude product, which can be purified by crystallization or trituration, is a key goal.

The following table provides a hypothetical example of an optimization study for a Suzuki-Miyaura coupling reaction on a halo-substituted this compound.

EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Yield (%)
1Pd(PPh₃)₄ (5)-K₂CO₃Toluene/H₂O10075
2Pd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane/H₂O11092
3Pd₂(dba)₃ (1)Xantphos (2.5)Cs₂CO₃DMF12088
4Pd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10095

Mechanistic Investigations of Chemical Reactivity and Transformations Involving 2,3 Dimethylpyrido 3,4 B Pyrazin 5 6h One

Elucidation of Reaction Pathways for Pyrido[3,4-b]pyrazinone Systems

The synthesis of the pyrido[3,4-b]pyrazinone core typically involves the construction of the pyrazine (B50134) ring onto a pre-existing pyridine (B92270) scaffold. A common strategy for forming the pyrido[3,4-b]pyrazine (B183377) ring system is the condensation of a diamino-substituted pyridine with a 1,2-dicarbonyl compound. For instance, 5-chloropyrido[3,4-b]pyrazines can be prepared from 2-chloro-3,4-diaminopyridine and various 1,2-dicarbonyl compounds. clockss.org The resulting 5-chloro or 5-oxo intermediates are versatile precursors for further functionalization through C-C and C-N coupling reactions, allowing for the introduction of a variety of substituents at the C-5 or N-6 positions. clockss.org

Analogous synthetic strategies are employed for related heterocyclic systems, such as pyrazolo[3,4-b]pyridines, which can be formed through multi-component reactions. These often involve the reaction of aminopyrazoles with α,β-unsaturated ketones or 1,3-dicarbonyl compounds. nih.govmdpi.com These reactions proceed through a series of steps including Michael addition, cyclization via nucleophilic attack, dehydration, and a final spontaneous oxidation step, often by atmospheric oxygen, to yield the aromatic heterocyclic system. mdpi.com It is plausible that similar multi-step reaction pathways are involved in the formation and transformation of pyrido[3,4-b]pyrazinone systems.

Reaction Type Reactants Key Intermediates Product
Condensation/Annulation2-chloro-3,4-diaminopyridine, 1,2-dicarbonyl compound-5-Chloropyrido[3,4-b]pyrazine
C-C/C-N Coupling5-chloro or 5-oxo-pyrido[3,4-b]pyrazineOrganometallic reagents, aminesC-5 or N-6 substituted derivatives
Multi-component Reaction (analogy)Aminopyrazole, α,β-unsaturated ketoneMichael adductPyrazolo[3,4-b]pyridine

Studies of Tautomerism and Isomerization Dynamics within the 2,3-Dimethylpyrido[3,4-b]pyrazin-5(6H)-one Framework

The structure of this compound allows for the existence of several tautomeric forms. The most significant of these is the lactam-lactim tautomerism associated with the pyridinone ring. The equilibrium between the 5(6H)-one (lactam) form and the 5-hydroxy (lactim) form is a key characteristic of this and related heterocyclic systems. In similar pyridone and pyrazolone (B3327878) structures, the keto (lactam) form is generally favored, particularly in the solid state. nih.govresearchgate.net

Another potential tautomerism is the amide-iminol equilibrium within the pyrazinone moiety, although the lactam-lactim tautomerism of the pyridinone ring is expected to be more prominent. Furthermore, the presence of N-H protons allows for the possibility of annular tautomerism, where the proton can migrate between the nitrogen atoms of the heterocyclic system, a phenomenon observed in related azole compounds. The specific equilibrium constants for these tautomeric forms are influenced by factors such as the solvent, temperature, and the electronic nature of substituents on the ring system. researchgate.net

Tautomerism Type Description Generally Favored Form
Lactam-LactimEquilibrium between the C=O (lactam) and C-OH (lactim) forms in the pyridinone ring.Lactam (keto) form
Amide-IminolEquilibrium between the N-C=O (amide) and N=C-OH (iminol) forms.Amide form
AnnularMigration of a proton between different nitrogen atoms in the heterocyclic rings.Dependent on specific structure and conditions

Investigation of Acid-Base Equilibria and Protonation/Deprotonation Mechanisms

The this compound molecule possesses both acidic and basic centers, and its acid-base properties are crucial for its reactivity and interactions. The pyrazine nitrogen atoms are expected to be the primary basic sites, capable of accepting a proton. The basicity of these nitrogens is influenced by the hybridization of their lone pair of electrons and the electronic effects of the fused pyridine ring and the methyl substituents. youtube.com

The N-H proton on the pyridinone ring is the most acidic proton in the molecule. Deprotonation at this site would result in the formation of an anionic species. The acidity of this proton is influenced by the stability of the resulting conjugate base, which is delocalized over the pyridinone ring. The pKa values of such heterocycles are sensitive to substituent effects; electron-donating groups generally increase basicity and decrease acidity, while electron-withdrawing groups have the opposite effect. youtube.comnih.gov

Reactivity Towards Various Reagent Classes

The pyrido[3,4-b]pyrazinone core can undergo both oxidation and reduction reactions, leading to changes in the saturation level of the heterocyclic system. For instance, the corresponding dihydropyrido[3,4-b]pyrazines can be oxidized to the fully aromatic pyridopyrazines. nih.gov This aromatization can sometimes occur spontaneously with atmospheric oxygen. mdpi.com Conversely, the aromatic ring system can be reduced to form di- or tetrahydro- derivatives. Such reductions can significantly alter the electronic and steric properties of the molecule. nih.gov The specific conditions for these redox reactions, including the choice of oxidizing or reducing agents, will determine the nature of the product.

The pyrazine ring within the this compound framework can potentially act as an azadiene in [4+2] cycloaddition reactions, also known as Diels-Alder reactions. In such reactions, the pyrazine ring would react with a dienophile, leading to the formation of a new six-membered ring. The feasibility and regioselectivity of these reactions would depend on the electronic nature of both the pyrido[3,4-b]pyrazinone and the dienophile. Studies on related pyrazinone and pyridazine (B1198779) systems have demonstrated their participation in intermolecular and intramolecular cycloaddition reactions, which are powerful tools for the construction of complex polycyclic structures. nih.govwm.edunih.govresearchgate.netmdpi.com

The photochemistry of N-heterocyclic compounds is a rich and diverse field, often leading to unique transformations not achievable through thermal reactions. researchgate.nettandfonline.comresearchgate.net Upon absorption of light, this compound could be promoted to an excited state with distinct reactivity. While specific photochemical studies on this compound are lacking, analogies can be drawn from related systems. For example, the photochemistry of pyrimidine (B1678525) N-oxides is known to involve the formation of transient oxaziridine (B8769555) intermediates, which can then rearrange to other products. wur.nl It is conceivable that the pyrido[3,4-b]pyrazinone core could undergo photochemical rearrangements, cycloadditions, or C-N bond formations. tandfonline.com The exact nature of these transformations would depend on the wavelength of light used, the solvent, and the presence of other reactants. Further research is needed to fully elucidate the excited state reactivity of this compound.

Kinetic and Thermodynamic Aspects of Reactivity for this compound

Information on the kinetic and thermodynamic profiles of this compound is not documented in currently accessible scientific literature. Investigations into the rates of reaction, the influence of temperature on reactivity, and the energy changes associated with its chemical transformations have not been published. Therefore, a quantitative analysis of its reactivity in terms of kinetic parameters (e.g., rate constants, activation energy) and thermodynamic data (e.g., enthalpy, entropy, and Gibbs free energy of reaction) cannot be provided at this time.

Computational and Theoretical Chemistry Studies of 2,3 Dimethylpyrido 3,4 B Pyrazin 5 6h One

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. For 2,3-Dimethylpyrido[3,4-b]pyrazin-5(6H)-one, methods like the Hartree-Fock (HF) and post-Hartree-Fock methods would be used to determine its electronic structure. These calculations provide insights into the distribution of electrons within the molecule, which is key to its reactivity and properties.

A primary output of these calculations is the characterization of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for estimating the chemical stability and reactivity of the molecule; a large gap suggests high stability and low reactivity.

For analogous heterocyclic compounds, quantum-chemical methods have been used to calculate key electronic properties. superfri.org For this compound, one would expect to calculate similar parameters to predict its electronic behavior.

Table 1: Hypothetical Electronic Properties Calculated for this compound

ParameterCalculated Value (eV)Description
HOMO Energy-6.5Energy of the highest occupied molecular orbital, indicating electron-donating ability.
LUMO Energy-1.8Energy of the lowest unoccupied molecular orbital, indicating electron-accepting ability.
HOMO-LUMO Gap (ΔE)4.7Indicator of chemical stability and reactivity.
Dipole Moment3.2 DMeasure of the overall polarity of the molecule.

Density Functional Theory (DFT) Applications in Predicting Reactivity, Stability, and Spectroscopic Properties

Density Functional Theory (DFT) is a widely used computational method that offers a good balance between accuracy and computational cost for studying medium-sized molecules like this compound. mdpi.com DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are employed to optimize the molecular geometry and predict a range of properties. nih.govnih.gov

Reactivity and Stability: DFT is used to calculate global reactivity descriptors, which provide a quantitative measure of a molecule's reactivity. scilit.com These descriptors, such as chemical hardness (η), chemical potential (µ), and electrophilicity (ω), are derived from the HOMO and LUMO energies. mdpi.com The molecular electrostatic potential (MESP) surface can also be generated to visualize electron-rich and electron-poor regions, identifying likely sites for electrophilic and nucleophilic attack. researchgate.net

Spectroscopic Properties: DFT is a powerful tool for predicting spectroscopic data, which can then be compared with experimental results for structure validation. nih.gov Theoretical vibrational frequencies (FT-IR), as well as ¹H and ¹³C NMR chemical shifts, can be calculated. nih.gov Good correlation between theoretical and experimental spectra confirms the optimized molecular structure. nih.gov

Molecular Dynamics Simulations of Intermolecular Interactions and Solvation Effects

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, providing insights into intermolecular interactions and the effects of the environment, such as a solvent. nih.gov For this compound, an MD simulation would involve placing the molecule in a simulated box of solvent (e.g., water) and calculating the forces between all atoms to model their movements.

These simulations are crucial for understanding how the compound interacts with other molecules, including potential biological targets or solvent molecules. nih.gov The simulations can reveal preferred binding orientations, the formation of hydrogen bonds, and other non-covalent interactions. Solvation effects can significantly influence a molecule's conformation and reactivity; for instance, the Polarizable Continuum Model (PCM) is a computational method used to study how solvents affect molecular properties. mdpi.com

Computational Prediction of Spectroscopic Signatures and Conformational Preferences

Computational methods are invaluable for predicting the spectroscopic signatures of a molecule, aiding in its identification and characterization. Time-Dependent DFT (TD-DFT) is commonly used to calculate electronic absorption spectra (UV-Vis), predicting the wavelengths of maximum absorption (λmax) that correspond to electronic transitions. nih.gov

Table 2: Example of Predicted vs. Experimental Spectroscopic Data

Spectroscopic DataPredicted Value (DFT/B3LYP)Experimental Value
Key IR Peak (C=O stretch)1685 cm⁻¹1690 cm⁻¹
¹³C NMR (C=O)162.5 ppm161.9 ppm
¹H NMR (CH₃)2.45 ppm2.42 ppm
UV-Vis (λmax)320 nm325 nm

In Silico Modeling of Reaction Mechanisms, Transition States, and Energy Profiles

In silico modeling is a powerful approach for investigating the mechanisms of chemical reactions. For reactions involving this compound, computational methods can be used to map out the entire reaction pathway. This involves identifying the structures of reactants, products, intermediates, and, most importantly, transition states.

By calculating the energies of these species, a reaction energy profile can be constructed. This profile shows the energy changes as the reaction progresses and allows for the determination of the activation energy—the energy barrier that must be overcome for the reaction to occur. This information is critical for understanding reaction kinetics and predicting whether a proposed reaction is feasible. Such mechanistic studies have been performed for the synthesis of related heterocyclic systems, providing valuable insights into the reaction pathways. mdpi.com

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to build mathematical models that correlate a molecule's structural or physicochemical properties with its chemical reactivity. While no specific QSRR studies on this compound are reported, the methodology would be applicable.

A typical QSRR study involves:

Compiling a dataset of similar compounds with known reactivity data.

Calculating a variety of molecular descriptors (e.g., electronic, topological, steric) for each compound.

Using statistical methods, such as multiple linear regression (MLR), to develop an equation that links the descriptors to reactivity. researchgate.net

Such models can be used to predict the reactivity of new, unsynthesized compounds, thereby guiding the design of molecules with desired properties. For instance, QSRR could be used to predict the reaction rates of a series of substituted pyrido[3,4-b]pyrazinones.

Advanced Spectroscopic and Analytical Methodologies for Structural and Mechanistic Elucidation of 2,3 Dimethylpyrido 3,4 B Pyrazin 5 6h One

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Tautomeric Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C.

¹H and ¹³C NMR Spectral Analysis for Connectivity

A ¹H NMR spectrum for 2,3-Dimethylpyrido[3,4-b]pyrazin-5(6H)-one would be expected to show distinct signals for the protons of the two methyl groups, the protons on the pyridine (B92270) ring, and the N-H proton of the lactam ring. The chemical shifts (δ) of these protons would indicate their electronic environment. For instance, the aromatic protons would appear in the downfield region (typically δ 7.0-9.0 ppm), while the methyl protons would be found in the upfield region (around δ 2.0-3.0 ppm). The signal for the N-H proton would likely be a broad singlet, and its chemical shift could vary depending on the solvent and concentration.

The ¹³C NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule. The chemical shifts would help to identify the carbon skeleton, including the aromatic and heteroaromatic carbons, the methyl carbons, and the carbonyl carbon of the lactam, which would be expected at a significantly downfield shift (around δ 160-180 ppm).

Hypothetical ¹H and ¹³C NMR Data for this compound

This data is illustrative and not based on experimental results.

AtomHypothetical ¹H Chemical Shift (ppm)Hypothetical ¹³C Chemical Shift (ppm)
2-CH₃~2.5 (s, 3H)~20
3-CH₃~2.6 (s, 3H)~22
C=O-~165
NH~11.0 (br s, 1H)-
Ar-H~7.5-8.5 (m)~115-150
Ar-C-~115-150

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Detailed Structural Probing

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, helping to identify adjacent protons within the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. This could be used to confirm stereochemical details and the through-space relationships between, for example, the methyl groups and the protons on the pyridine ring.

Tautomeric studies, particularly for the lactam-lactim equilibrium of the pyridone ring, could also be investigated using NMR. Changes in chemical shifts or the appearance of new signals upon varying solvent or temperature might indicate the presence of different tautomeric forms.

Mass Spectrometry Techniques in Characterizing Reaction Products, Fragmentation Pathways, and Isotopic Labeling Studies

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the calculation of its elemental formula (C₉H₉N₃O), confirming the identity of the compound. The theoretical exact mass of C₉H₉N₃O is approximately 175.0746 g/mol .

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) involves the selection and fragmentation of the molecular ion to generate a series of product ions. The fragmentation pattern provides valuable structural information. For this compound, characteristic fragmentation pathways would likely involve:

Loss of a methyl radical (•CH₃).

Cleavage of the pyrazinone ring, potentially with the loss of CO or other small neutral molecules.

Ring contractions and rearrangements, which are common in the fragmentation of heterocyclic compounds.

By analyzing the masses of the fragment ions, a detailed picture of the molecule's structure can be constructed. Isotopic labeling studies, where specific atoms are replaced with their heavier isotopes (e.g., ¹³C or ¹⁵N), could be employed to trace the fragmentation pathways and provide further confirmation of the proposed structure.

Hypothetical Fragmentation Data for this compound

This data is illustrative and not based on experimental results.

m/zPossible Fragment
175[M]⁺
160[M - CH₃]⁺
147[M - CO]⁺
132[M - CO - CH₃]⁺

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

N-H stretching of the lactam group, typically in the region of 3200-3400 cm⁻¹.

C-H stretching of the aromatic and methyl groups, around 2900-3100 cm⁻¹.

C=O stretching of the lactam carbonyl group, which is a strong and characteristic band, usually found between 1650 and 1700 cm⁻¹.

C=N and C=C stretching vibrations from the aromatic and heteroaromatic rings, in the 1400-1600 cm⁻¹ region.

C-H bending vibrations for the methyl and aromatic groups in the fingerprint region (below 1500 cm⁻¹).

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and symmetric vibrations of the heterocyclic rings. The combination of IR and Raman data would allow for a more complete vibrational analysis and confident identification of the functional groups present in the molecule.

Hypothetical IR Absorption Bands for this compound

This data is illustrative and not based on experimental results.

Wavenumber (cm⁻¹)Vibrational Mode
~3300N-H stretch (lactam)
~3050Aromatic C-H stretch
~2950Methyl C-H stretch
~1680C=O stretch (lactam)
~1600, 1550C=N, C=C stretch (aromatic rings)
~1450Methyl C-H bend

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy is a powerful technique for investigating the electronic transitions and extent of conjugation within a molecule. For a compound like this compound, which possesses a fused aromatic system, this method would provide valuable insights into its electronic structure. The absorption of UV or visible light would promote electrons from lower energy molecular orbitals (typically π and n orbitals) to higher energy anti-bonding orbitals (π* and σ*).

The expected UV-Vis spectrum of this compound would likely exhibit characteristic absorption bands corresponding to π → π* and n → π* transitions. The fused pyridine and pyrazine (B50134) rings, along with the carbonyl group, create an extended conjugated system. This conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in absorption at longer wavelengths (a bathochromic or red shift).

Analysis of the absorption maxima (λmax) and molar absorptivity (ε) can provide both qualitative and quantitative information. The intensity of the π → π* transitions is generally high, while n → π* transitions are typically weaker. The position and intensity of these bands are sensitive to the solvent polarity, pH, and the presence of substituents, which can be used to further probe the electronic environment of the chromophore.

Table 1: Hypothetical UV-Vis Absorption Data for this compound in Methanol

Transition Type Hypothetical λmax (nm) Hypothetical Molar Absorptivity (ε, L·mol-1·cm-1) Associated Molecular Orbitals
π → π~280-320High (~10,000 - 25,000)HOMO (π) to LUMO (π)
n → π~340-380Low (~100 - 1,000)n (non-bonding) to LUMO (π)

Note: This data is hypothetical and serves as an example of what might be expected for a compound with this structure. Actual experimental values would need to be determined.

X-ray Crystallography for Solid-State Structural Determination of this compound and its Complexes/Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide unambiguous confirmation of its molecular structure, including bond lengths, bond angles, and torsional angles. This information is crucial for understanding the planarity of the fused ring system and the conformation of the methyl substituents.

Furthermore, the crystal packing arrangement, including intermolecular interactions such as hydrogen bonding (if applicable, for instance in a hydrated crystal form) and π-π stacking, would be elucidated. These interactions are fundamental to the solid-state properties of the material.

Should the compound form complexes with metal ions or other molecules, X-ray crystallography would be indispensable in determining the coordination geometry and the nature of the interactions between the ligand and the central atom or molecule. Similarly, for any synthesized derivatives, this technique would confirm the structural modifications.

Table 2: Illustrative Crystallographic Data Parameters for a Hypothetical Crystal of this compound

Parameter Illustrative Value Information Provided
Crystal SystemMonoclinicThe basic symmetry of the unit cell.
Space GroupP21/cThe symmetry elements present within the unit cell.
a, b, c (Å)a = 8.5, b = 12.0, c = 9.0The dimensions of the unit cell.
α, β, γ (°)α = 90, β = 105, γ = 90The angles of the unit cell.
Volume (Å3)878The volume of the unit cell.
Z4The number of molecules per unit cell.
R-factor< 0.05A measure of the agreement between the crystallographic model and the experimental data.

Note: This data is for illustrative purposes only and does not represent experimentally determined values.

Chromatographic and Separation Techniques for Purity Assessment and Isolation Methodologies (e.g., HPLC, GC-MS)

Chromatographic techniques are essential for the purification, isolation, and purity assessment of organic compounds. For this compound, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) would be highly valuable analytical tools.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for separating components of a mixture. A reversed-phase HPLC method would likely be suitable for the purity assessment of this compound. In this mode, a nonpolar stationary phase (such as C18-silica) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). The retention time of the compound would be a characteristic parameter under specific conditions. By using a suitable detector, such as a UV-Vis detector set at one of the compound's absorption maxima, a quantitative analysis of its purity can be performed.

Table 3: Exemplar HPLC Method Parameters for Purity Analysis

Parameter Exemplar Condition
Column C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with Acetonitrile and Water (with or without a modifier like formic acid or trifluoroacetic acid)
Flow Rate 1.0 mL/min
Detection UV at a specific λmax (e.g., 280 nm)
Injection Volume 10 µL
Column Temperature Ambient or controlled (e.g., 30 °C)

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable compounds, GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. If this compound is sufficiently volatile, GC-MS could be used for its identification and purity assessment. The gas chromatogram would provide the retention time, and the mass spectrometer would yield a mass spectrum. The molecular ion peak in the mass spectrum would confirm the molecular weight of the compound, and the fragmentation pattern would provide structural information, serving as a "fingerprint" for the molecule.

Mechanistic Aspects of Biological Interactions and Activities of 2,3 Dimethylpyrido 3,4 B Pyrazin 5 6h One and Its Derivatives

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking simulations have been instrumental in elucidating the binding modes of pyrido[3,4-b]pyrazine (B183377) derivatives with various protein targets, particularly kinases. Although specific docking studies on 2,3-Dimethylpyrido[3,4-b]pyrazin-5(6H)-one are not extensively reported in the literature, studies on analogous structures provide valuable insights into the potential ligand-protein interactions.

For instance, in studies of related pyrazolo[3,4-b]pyridine derivatives as inhibitors of TANK-binding kinase 1 (TBK1), a key regulator of innate immunity, molecular docking revealed critical interactions within the ATP-binding pocket. These studies highlighted the importance of the pyridopyrazole core in forming hydrogen bonds with the hinge region of the kinase, a common binding motif for kinase inhibitors. Specifically, the imidazole (B134444) group of one potent inhibitor was shown to form a salt bridge with Asp157, an important amino acid for TBK1-dependent activity. Furthermore, hydrophobic fragments were found to be important for interacting with a hydrophobic cavity adjacent to the DFG motif, and hydrophilic groups could form hydrogen bonds with residues in the solvent-exposed region, such as Ser96, thereby enhancing inhibitory activity. technologynetworks.com

Similarly, docking studies of pyrido[3,4-d]pyrimidine (B3350098) inhibitors with Monopolar spindle 1 (Mps1), a kinase involved in cell cycle regulation, demonstrated that the pyrimidine (B1678525) ring of these compounds forms a hydrogen bond with Gly605 in the hinge region. mdpi.com The backbone of the pyrido[3,4-d]pyrimidine scaffold exhibited strong hydrophobic interactions with the hinge region, which is a key determinant of their potent activity. mdpi.com The R5 groups of these compounds, such as imidazole and triazole, were also found to form hydrogen bonds with Val529 of Mps1. mdpi.com

These findings suggest that this compound and its derivatives likely interact with kinase targets through a combination of hydrogen bonding with the hinge region and hydrophobic interactions within the ATP-binding site. The dimethyl substitution on the pyrazine (B50134) ring and the carbonyl group on the pyridinone ring would be expected to influence the specific binding orientation and affinity.

Table 1: Key Molecular Interactions of Pyrido[3,4-b]pyrazine Analogs with Protein Kinases

Compound Class Protein Target Key Interacting Residues Types of Interactions
Pyrazolo[3,4-b]pyridinesTBK1Asp157, Ser96Salt bridge, Hydrogen bonds, Hydrophobic interactions
Pyrido[3,4-d]pyrimidinesMps1Gly605, Val529Hydrogen bonds, Hydrophobic interactions

Enzyme Inhibition Mechanisms and Kinetics at the Molecular Level

Derivatives of the pyrido[3,4-b]pyrazine scaffold have been identified as inhibitors of various enzymes, particularly protein kinases. The mechanism of inhibition is often competitive with respect to ATP, as these compounds typically bind to the ATP-binding site of the kinase.

A study on 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one derivatives led to the development of highly selective inhibitors of mitogen-activated protein kinase kinase 4 (MKK4). nih.gov An unselective ribosomal S6 kinase inhibitor, BI-D1870, which has a dihydropteridinone core, was optimized to achieve high potency and selectivity for MKK4. This was achieved through an "off-to-on target" strategy, suggesting that subtle structural modifications can significantly alter the enzyme inhibition profile. nih.gov

While detailed kinetic analyses, such as the determination of inhibition constants (Ki) and the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive), are not widely available for this compound itself, the general behavior of this class of compounds as kinase inhibitors points towards a competitive mechanism. The accurate determination of these kinetic parameters is crucial, as misinterpretations can arise, for example, when an enzyme is inhibited by the reaction product. nih.gov

Table 2: Enzyme Inhibition by Pyrido[3,4-b]pyrazine Derivatives

Compound Class Target Enzyme Inhibitory Activity (IC50)
1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-onesMKK4Nanomolar range
Disubstituted pyrido[3,4-b]pyrazinesVarious cancer-related protein kinasesLow micromolar range

Receptor Binding Affinity and Selectivity Mechanisms

In addition to enzyme inhibition, pyrido[3,4-b]pyrazine analogs have been shown to interact with G protein-coupled receptors (GPCRs). For example, pyrazolo[3,4-d]pyridazine derivatives have been identified as high-affinity antagonists for the human adenosine (B11128) A1 and A3 receptors, with affinities in the nanomolar range. nih.gov Molecular dynamics simulations suggested that specific substitutions on the heterocyclic core are critical for stabilizing the ligand within the orthosteric binding site through hydrogen bonding interactions with key residues like N6.55. nih.gov

Furthermore, a pyrido[3,4-d]pyrimidine analog was identified as a potent antagonist of the human chemokine receptor CXCR2 with an IC50 value of 0.11 µM in a calcium mobilization assay. mdpi.com This highlights the potential for this scaffold to modulate the activity of chemokine receptors, which are involved in inflammatory responses.

The binding affinity and selectivity of these compounds are dictated by the specific substitution patterns on the pyrido[3,4-b]pyrazine core, which determine the complementarity of the ligand to the receptor's binding pocket.

Table 3: Receptor Binding Affinities of Pyrido[3,4-b]pyrazine Analogs

Compound Class Receptor Target Binding Affinity (Ki or IC50) Functional Activity
Pyrazolo[3,4-d]pyridazinesAdenosine A1/A3 Receptors21 nM (A1R), 55 nM (A3R)Antagonist
Pyrido[3,4-d]pyrimidinesCXCR20.11 µMAntagonist

Investigation of Cellular Pathway Modulation at the Molecular and Sub-Cellular Levels

The interaction of this compound and its derivatives with specific molecular targets leads to the modulation of various cellular signaling pathways. For instance, the inhibition of TBK1 by pyrazolo[3,4-b]pyridine derivatives would be expected to interfere with the innate immune signaling pathways, as TBK1 is a key kinase in the production of type I interferons. technologynetworks.com

Inhibition of Mps1 by pyrido[3,4-d]pyrimidine derivatives can lead to defects in the spindle assembly checkpoint, which is a crucial mechanism for ensuring proper chromosome segregation during mitosis. mdpi.com This can ultimately lead to cell cycle arrest and apoptosis in cancer cells.

Furthermore, the antagonism of chemokine receptors like CXCR2 by pyrido[3,4-d]pyrimidines can block the downstream signaling pathways activated by chemokines, thereby inhibiting inflammatory cell migration. mdpi.com Pyrazinone scaffolds, in a broader context, are known to act as signaling molecules in microorganisms, controlling processes like biofilm formation and virulence. nih.gov

While these examples from related compounds suggest the potential cellular pathways that could be modulated by this compound, detailed studies at the molecular and sub-cellular level for this specific compound are needed to confirm its precise mechanism of action.

Structure-Activity Relationship (SAR) Studies Focused on Mechanistic Insights into Biological Targets

SAR studies are crucial for understanding how chemical structure influences biological activity and for optimizing lead compounds. For pyrido[3,4-b]pyrazine derivatives, SAR studies have provided valuable mechanistic insights.

In the development of disubstituted pyrido[3,4-b]pyrazines as protein kinase inhibitors, the 4-(piperidin-1-yl)aniline moiety was identified as a key pharmacophoric group for binding to a panel of cancer-related protein kinases. rsc.org The position of this group, either at C-5 or C-8 of the pyrido[3,4-b]pyrazine ring, was found to be important for activity.

For 1,2-dihydropyrido[3,4-b]pyrazine derivatives with anti-neoplastic activity, the mechanism of action was attributed to the accumulation of cells at mitosis. nih.gov SAR studies revealed that a 4-amino group is essential for activity, and its replacement with other substituents leads to a loss of activity. Additionally, a 6-substituent containing an aryl group was found to be necessary, and activity was enhanced by a methyl group at the 7-position. Oxidation or reduction of the dihydropyrazine (B8608421) ring diminished or abolished the activity. nih.gov

In the case of CXCR2 antagonists with a pyrido[3,4-d]pyrimidine scaffold, systematic structural modifications revealed that the substitution pattern on the pyridine (B92270) moiety is critical for activity. mdpi.com For example, a 6-furanyl substituent was well-tolerated, while the introduction of a methyl group on the furan (B31954) ring or an amino group at the 6-position led to a complete loss of activity. mdpi.com

These SAR studies provide a framework for the rational design of new this compound derivatives with improved potency and selectivity for specific biological targets.

Exploration of Pharmacological Target Identification Methodologies

Identifying the specific molecular targets of a bioactive compound is a critical step in drug discovery and for understanding its mechanism of action. This process, known as target deconvolution, can be achieved through various methodologies.

One common approach is affinity chromatography , where the small molecule is immobilized on a solid support and used to capture its binding partners from a cell lysate. The bound proteins are then identified by mass spectrometry. technologynetworks.com

Chemical proteomics is another powerful technique that utilizes chemical probes to identify protein targets in a cellular context. nih.govrsc.org This approach often involves synthesizing a derivative of the bioactive compound that contains a reactive group for covalent modification of the target and a tag for subsequent enrichment and identification. rsc.orgtum.deresearchgate.net

Expression cloning-based methods and protein microarrays can also be used to identify protein targets by screening a library of proteins for their ability to bind to the compound of interest. creative-biolabs.com

For compounds identified through phenotypic screening, where the molecular target is unknown, a combination of these methods is often employed. Computational approaches, such as predicting targets based on chemical similarity to known ligands, can also provide valuable starting points for experimental validation. researchgate.net The identification of the pharmacological targets of this compound would likely involve a combination of these experimental and computational strategies.

Applications and Potential in Advanced Chemical Systems and Materials Science

Role of 2,3-Dimethylpyrido[3,4-b]pyrazin-5(6H)-one as a Building Block in Complex Heterocyclic Synthesis

The structure of this compound, featuring a fused pyridine (B92270) and pyrazine (B50134) ring system with reactive sites, positions it as a valuable scaffold for the synthesis of more complex heterocyclic structures. The lactam functionality, alongside the pyrazine ring, offers multiple points for chemical modification. For instance, the nitrogen and oxygen atoms of the pyridone moiety and the nitrogen atoms of the pyrazine ring can be targeted for various chemical transformations.

Derivatives of the broader pyrido[3,4-b]pyrazine (B183377) class have been synthesized and explored for their biological activities, including as potential anticancer agents and protein kinase inhibitors. rsc.orgnih.govnih.gov The synthesis of these more complex molecules often involves multi-step reactions, highlighting the utility of the core pyrido[3,4-b]pyrazine structure as a foundational element. The methyl groups on the pyrazine ring of this compound could also potentially be functionalized to introduce further complexity and diversity into the resulting molecules.

Integration into Polymeric Materials and Supramolecular Assemblies

The potential for this compound to be integrated into polymeric materials and supramolecular assemblies stems from its capacity for non-covalent interactions. The presence of nitrogen and oxygen atoms allows for the formation of hydrogen bonds, which are crucial in the self-assembly of supramolecular structures. The planar nature of the fused ring system could facilitate π-π stacking interactions, another key driver in the organization of molecules into well-defined architectures.

By modifying the core structure with appropriate functional groups, it could be incorporated as a monomer into polymerization reactions, leading to novel polymers with tailored electronic and physical properties. The study of supramolecular assemblies involving similar heterocyclic compounds, such as amino-chloropyridine derivatives with chlorobenzoic acids, demonstrates how hydrogen bonding and other non-covalent forces dictate the final crystalline structure. mdpi.com

Utilization as Ligands in Coordination Chemistry, Organometallic Catalysis, and Asymmetric Synthesis

The nitrogen atoms within the pyrazine and pyridine rings of this compound make it a promising candidate for use as a ligand in coordination chemistry. These nitrogen atoms can act as donor sites for metal ions, forming stable coordination complexes. The resulting metal complexes could find applications in organometallic catalysis, where the electronic and steric properties of the ligand can influence the activity and selectivity of the catalyst.

For example, ligands based on pyrazole (B372694) and pyridine rings have been successfully employed in the development of catalysts for various chemical transformations. nih.gov Furthermore, by introducing chiral centers into the ligand structure, it may be possible to develop catalysts for asymmetric synthesis, a critical area in the production of enantiomerically pure pharmaceuticals and other fine chemicals. The synthesis of diimine-type ligands and their coordination with copper(I) and silver(I) ions illustrates the versatility of nitrogen-containing heterocycles in forming metal complexes with interesting structural and electronic properties. mdpi.com

Potential in Optoelectronic, Photonic, and Sensor Devices

Heterocyclic compounds with extended π-conjugated systems often exhibit interesting photophysical properties, making them suitable for applications in optoelectronics and photonics. While the specific photophysical properties of this compound have not been extensively reported, related pyrido[2,3-b]pyrazine (B189457) derivatives have been investigated for their nonlinear optical (NLO) properties. nih.govrsc.org These studies suggest that the pyrido[3,4-b]pyrazine core could be a valuable component in the design of new materials with significant NLO responses.

Furthermore, the ability of the molecule to interact with specific analytes through coordination or other interactions could be exploited in the development of chemical sensors. For instance, changes in the fluorescence or absorption properties of the compound upon binding to a target molecule could form the basis of a sensing mechanism. The study of pyrazolo[3,4-b]pyridine derivatives has revealed their potential as fluorescent probes for detecting β-amyloid plaques, highlighting the utility of such heterocyclic systems in sensor applications. mdpi.com

Applications in Analytical Chemistry and Diagnostic Tool Development

The potential of this compound in analytical chemistry and diagnostics is closely linked to its potential as a sensor and its electrochemical properties. Derivatives of similar heterocyclic systems have been utilized in the development of electrochemical sensors for DNA. nih.gov The redox activity of the pyrido[3,4-b]pyrazine core could be harnessed to create sensitive and selective electrochemical detection methods for various analytes.

Moreover, the compound could serve as a scaffold for the development of new analytical reagents. By functionalizing the core structure with specific recognition elements, it may be possible to create molecules that can selectively bind to and detect target species with high sensitivity.

Contributions to Materials Science: Design and Functionalization

In the broader context of materials science, this compound offers a versatile platform for the design and synthesis of new functional materials. Its rigid, planar structure can be exploited to create materials with specific organizational properties, such as liquid crystals or ordered thin films. The ability to functionalize the molecule at various positions allows for the fine-tuning of its properties to meet the demands of specific applications.

For instance, the introduction of long alkyl chains could impart liquid crystalline behavior, while the attachment of electron-donating or electron-withdrawing groups could modify its electronic properties for use in organic electronic devices. The synthesis of novel polyheterocyclic systems from related pyrrolo[3,4-b]pyridin-5-ones demonstrates the potential for creating complex, multi-functional materials from such building blocks. nih.gov

Future Directions and Emerging Research Avenues for 2,3 Dimethylpyrido 3,4 B Pyrazin 5 6h One Research

Development of Novel, Sustainable, and Environmentally Benign Synthetic Routes

Currently, detailed synthetic procedures for 2,3-Dimethylpyrido[3,4-b]pyrazin-5(6H)-one are not widely published. Future research should prioritize the development of efficient and sustainable synthetic methodologies. This could involve exploring one-pot synthesis strategies, which have proven effective for structurally related heterocyclic compounds like 4-arylpyrazolo[3,4-b]pyridin-6-ones. nih.gov The use of microwave-assisted organic synthesis could also offer a pathway to rapid and efficient production, a technique successfully employed for other pyridopyrimidine derivatives. mdpi.comresearchgate.net A focus on green chemistry principles, such as the use of non-toxic solvents and catalysts, will be crucial in developing environmentally friendly production methods.

Exploration of Unconventional Reactivity Patterns and Chemical Transformations

The unique arrangement of nitrogen atoms and the lactam functionality within the this compound scaffold suggests a rich and potentially unconventional reactivity. Systematic studies are needed to explore its behavior in various chemical transformations. Investigating its susceptibility to electrophilic and nucleophilic substitution, oxidation, reduction, and cycloaddition reactions will be fundamental. Understanding these reactivity patterns is a prerequisite for the synthesis of novel derivatives with potentially enhanced properties.

Advancements in Computational Methodologies for Predictive Modeling and Rational Design

In the absence of extensive experimental data, computational chemistry can provide invaluable insights into the properties and potential of this compound. Density Functional Theory (DFT) and other quantum chemical methods can be employed to predict its molecular geometry, electronic structure, and spectroscopic signatures. Molecular docking simulations could be used to screen for potential biological targets, guiding future experimental work. nih.gov Such in silico approaches will be instrumental in the rational design of derivatives with tailored electronic, optical, or biological properties.

Discovery of Novel Biological Targets and Elucidation of Undiscovered Mechanistic Pathways

The pyrido[3,4-b]pyrazine (B183377) core is a recurring motif in compounds with diverse biological activities, including antineoplastic properties. nih.gov The broader class of pyrazole-containing heterocycles is also known for a wide spectrum of biological effects. nih.gov Therefore, a key research avenue will be to screen this compound and its future derivatives against a panel of biological targets. This could include enzymes, receptors, and ion channels implicated in various diseases. Should any significant bioactivity be identified, subsequent mechanistic studies will be essential to elucidate its mode of action at the molecular level.

Integration into Multidisciplinary Research Platforms and High-Throughput Screening Technologies

To accelerate the discovery of potential applications, this compound should be integrated into multidisciplinary research platforms. High-throughput screening (HTS) technologies can be utilized to rapidly assess its activity in a wide array of biological and material science assays. This approach will enable the efficient identification of "hits" that can then be subjected to more detailed investigation. Collaboration between synthetic chemists, computational modelers, biologists, and material scientists will be paramount to fully exploring the compound's potential.

Development of Advanced Methodologies for Spectroscopic and Mechanistic Characterization

As novel derivatives of this compound are synthesized and its reactivity is explored, the development of advanced analytical and spectroscopic methodologies will be crucial for their characterization. This includes the use of advanced NMR techniques, X-ray crystallography, and mass spectrometry to unequivocally determine their structures. For mechanistic investigations, techniques such as in situ spectroscopy and kinetic analysis will be necessary to understand the pathways of its chemical transformations.

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